Pentaquine phosphate is a chemical compound belonging to the class of 8-aminoquinolines, primarily recognized for its historical application in treating malaria and trypanosomiasis. Its molecular formula is with a molecular weight of approximately . The compound was first utilized in the 1950s and has been studied for its pharmacological properties, particularly its antimalarial effects.
The synthesis of pentaquine phosphate involves several key steps:
Industrial production methods are optimized for high yield and purity, often utilizing batch reactions under specific conditions to ensure consistency.
Pentaquine phosphate has a complex molecular structure characterized by its 8-aminoquinoline core, which contributes to its biological activity. The structural representation can be summarized as follows:
The compound's structure allows it to interact effectively with biological targets, particularly in malaria treatment.
Pentaquine phosphate undergoes several notable chemical reactions:
These reactions are significant for developing derivatives with enhanced pharmacological properties.
The mechanism of action of pentaquine phosphate involves several biochemical pathways:
These mechanisms highlight pentaquine's role in targeting specific biological processes within malaria parasites.
Pentaquine phosphate exhibits several important physical and chemical properties:
These properties are essential for understanding how pentaquine behaves in biological systems and during synthesis.
Pentaquine phosphate has been primarily studied for its antimalarial properties. It is effective against both the blood stages and tissue stages of malaria parasites, making it a valuable agent in preventing relapses of malaria infections. Research continues into its potential applications in combination therapies or as part of treatment regimens for resistant strains of malaria .
Pentaquine phosphate emerged during the World War II antimalarial drug development surge, formally recognized as a therapeutic agent by 1950 when it was designated among "NEW and nonofficial remedies" alongside quinine sulfate [1]. This period represented an intensive collaborative effort spearheaded by the United States Office of Scientific Research and Development to address high casualty rates from Plasmodium vivax infections in the Pacific theater. As a synthetic 8-aminoquinoline derivative, pentaquine was engineered to improve upon the therapeutic index of earlier compounds like pamaquine, which demonstrated antirelapse activity but exhibited severe hematological toxicity [5] [7]. Preclinical evaluations established that pentaquine possessed significant tissue schizontocidal activity, particularly against the dormant liver stages (hypnozoites) of Plasmodium vivax, which was a critical requirement for achieving radical cure and preventing relapse [5]. Its chemical nomenclature identifies it as an 8-[(4-amino-1-methylbutyl)amino]-6-methoxyquinoline derivative, structurally characterized by a methoxy group at position 6 and a pentyl side chain with a terminal primary amine at position 8 [6].
Table 1: Early 8-Aminoquinoline Antimalarials
| Compound | Introduction Year | Key Structural Features | Primary Therapeutic Application |
|---|---|---|---|
| Pamaquine | 1926 | 8-[(4-Diethylamino-1-methylbutyl)amino]-6-methoxyquinoline | Radical cure P. vivax (high toxicity) |
| Pentaquine | ~1945 | 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline | Radical cure P. vivax |
| Isopentaquine | Early 1950s | Structural isomer of pentaquine | Radical cure P. vivax (improved safety) |
| Primaquine | 1952 | 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline (primary amine) | Gold standard radical cure |
Pentaquine occupied a transitional position between the pioneering 8-aminoquinoline pamaquine (introduced 1926) and the subsequently optimized primaquine (introduced 1952). Chemically, pamaquine featured a terminal diethylamino group in its side chain, whereas pentaquine simplified this to a primary amine (–NH₂), reducing its redox potential and consequent methemoglobinemia risk [5] [6]. Clinical studies against the notoriously relapsing Chesson strain of Plasmodium vivax demonstrated pentaquine's superior therapeutic index over pamaquine: equivalent radical curative efficacy (hypnozoite eradication) was achievable at lower doses with diminished hemolytic toxicity [8]. Nevertheless, pentaquine retained significant limitations, particularly its propensity to induce oxidative stress in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals—a class effect of 8-aminoquinolines [5] [6].
Primaquine, sharing pentaquine’s primary amine-terminated side chain but optimized for pharmacokinetics, ultimately superseded both due to its enhanced efficacy-toxicity profile. Crucially, comparative clinical trials revealed primaquine achieved reliable radical cure at 15 mg base/day for 14 days, whereas pentaquine required higher or prolonged dosing (e.g., 30 mg/day) [6] [8]. Mutagenicity studies further distinguished these agents: Pentaquine demonstrated mutagenic activity in Salmonella typhimurium strain TA97 both with and without metabolic activation, whereas primaquine showed weaker or negligible effects under identical conditions [3].
Table 2: Comparative Efficacy and Toxicity of Early 8-Aminoquinolines
| Parameter | Pamaquine | Pentaquine | Primaquine |
|---|---|---|---|
| Radical Cure Efficacy (Chesson strain) | Moderate (high dose) | High (high dose) | High (lower dose) |
| Hemolytic Toxicity (G6PD deficiency) | Severe | Moderate-Severe | Moderate (manageable) |
| Mutagenicity (Ames Test) | Not fully assessed | Positive (TA97 ±S9) | Weak/Negative |
| Clinical Adoption | Limited (toxicity) | Limited (superseded) | Extensive |
Structurally, the shared 6-methoxyquinoline core was essential for hypnozoitocidal activity. Modifications on the 8-amino side chain governed metabolic stability, cellular distribution, and redox cycling potential. Pentaquine's shorter plasma half-life (~4-6 hours) compared to later analogues like tafenoquine (terminal elimination half-life ~14 days) necessitated multi-day dosing regimens, impacting adherence [2] [5]. Its rapid metabolism to carboxylic acid derivatives further limited systemic exposure to the active parent compound [2].
Pentaquine’s development epitomized the empirical, structure-activity relationship (SAR)-driven approach dominating mid-20th-century antimalarial research. Programs systematically synthesized and screened quinoline derivatives against avian (Plasmodium gallinaceum) or rodent (Plasmodium berghei) malaria models, seeking improved safety over efficacy [5] [7]. However, significant limitations plagued this paradigm: poor correlation between avian/rodent models and human Plasmodium vivax infection regarding both efficacy and toxicity prediction [7]. Pentaquine's clinical evaluation thus provided crucial human-specific pharmacological and toxicological data that informed subsequent molecular design.
The compound directly influenced the generation of isopentaquine (a structural isomer with marginally improved tolerance) and primaquine, which emerged as the optimal clinical candidate from systematic evaluation of side-chain length and terminal amine substitution [5] [8]. This iterative optimization process highlighted the criticality of the terminal primary amine for antirelapse activity balanced against toxicity, guiding future 8-aminoquinoline development like tafenoquine [2] [6]. Furthermore, pentaquine’s limitations underscored enduring challenges in antimalarial chemotherapy: the need for agents active across multiple parasite life stages (blood schizontocidal, hypnozoitocidal, gametocytocidal), the imperative for simplified dosing to ensure adherence, and the critical role of diagnostic tools (like G6PD testing) for safe deployment [4] [9].
Modern antimalarial drug discovery programs, informed by historical lessons from pentaquine and its analogues, now emphasize:
Thus, while pentaquine itself proved transitional, its development and evaluation constituted a vital step in evolving the 8-aminoquinoline pharmacophore from the toxic pamaquine towards safer, clinically indispensable agents like primaquine and next-generation candidates, cementing its role in the historical continuum of antimalarial chemotherapy [5] [6] [7].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1